![molecular formula C9H7BrF3NO B1271053 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 25625-57-4](/img/structure/B1271053.png)
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide, also referred to as 2-BTFPA, is an extensively utilized bromoacetamide compound with diverse applications in scientific research . Its remarkable versatility makes it valuable in the synthesis of various organic compounds and as a catalyst for numerous reactions .
Molecular Structure Analysis
The molecular formula of 2-BTFPA is C9H7BrF3NO, and its molecular weight is 282.07 . The 19 F atoms on the CF3 moiety associated with BTFMA exhibit the greatest range of partial charges as a function of polarity (solvent) and correspondingly, the greatest range of 19 F NMR chemical shifts .Chemical Reactions Analysis
In the field of organic synthesis, 2-BTFPA plays a crucial role, facilitating the production of an extensive range of compounds . Additionally, it acts as a catalyst for synthesizing diverse organic compounds including polymer materials and other organic substances . It involves the formation of a bromonium ion intermediate. Subsequently, this intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product . Furthermore, 2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .Physical And Chemical Properties Analysis
The melting point of 2-BTFPA is 144-146°C . The predicted boiling point is 346.6±42.0 °C, and the predicted density is 1.666±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Synthesis
2-BTFPA plays a crucial role in the field of organic synthesis, facilitating the production of an extensive range of compounds . It involves the formation of a bromonium ion intermediate, which is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .
Catalyst for Reactions
2-BTFPA acts as a catalyst for numerous reactions . Its remarkable versatility makes it valuable in the synthesis of various organic compounds .
Synthesis of Polymer Materials
2-BTFPA is used in the synthesis of diverse organic compounds including polymer materials . Its unique properties make it an effective catalyst in these processes .
Oxidation of Alcohols
2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones . This makes it a valuable tool in the field of organic chemistry .
Pharmaceutical Research
Proteomics Research
2-BTFPA is used in proteomics research . Its unique properties make it a valuable tool in the study of proteins and their functions .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
The mode of action of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide involves the formation of a bromonium ion intermediate . This intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product . The compound also demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s ability to catalyze the oxidation of alcohols into aldehydes and ketones suggests it may play a role in these biochemical transformations .
Action Environment
It is known that the compound’s chemical shift dispersion can vary under conditions of varying polarity .
properties
IUPAC Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNAKFZYROIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368043 | |
| Record name | 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
25625-57-4 | |
| Record name | 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)

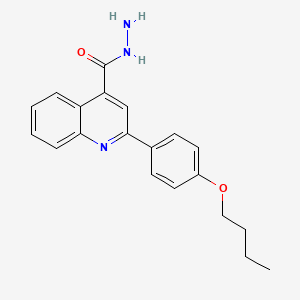

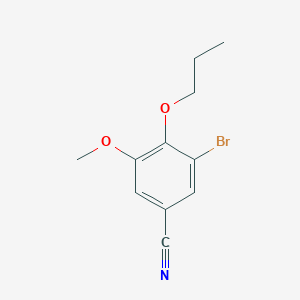
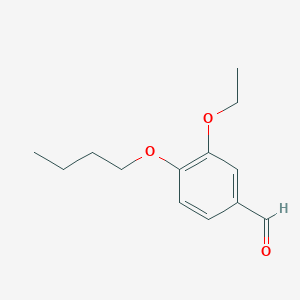
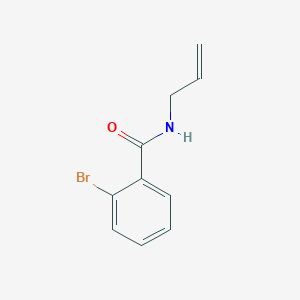
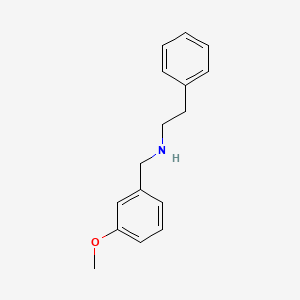
![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)
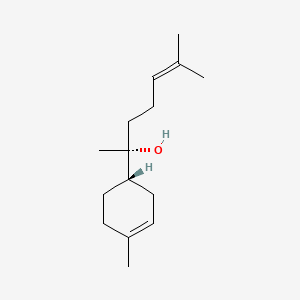
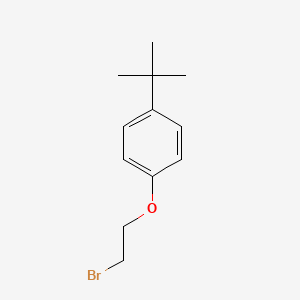
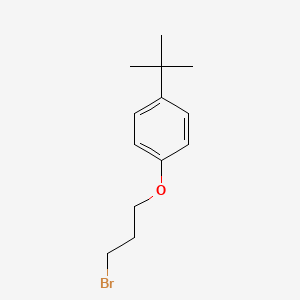
![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)
